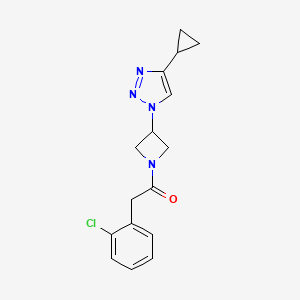

2-(2-chlorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Description

This compound features a 2-chlorophenyl group attached to an ethanone moiety, which is further linked to an azetidine ring substituted with a 4-cyclopropyl-1H-1,2,3-triazole.

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O/c17-14-4-2-1-3-12(14)7-16(22)20-8-13(9-20)21-10-15(18-19-21)11-5-6-11/h1-4,10-11,13H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPZGMHBGODTBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-chlorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₁₇ClN₄O

- Molecular Weight : 316.78 g/mol

- CAS Number : 2097858-61-0

The biological activity of this compound is primarily attributed to its structural features, particularly the presence of the triazole moiety. Triazoles are known for their ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Targeting Kinases

Research indicates that compounds with triazole structures can act as kinase inhibitors. These enzymes play a critical role in signaling pathways associated with cancer and other diseases. The specific interactions and selectivity of this compound with kinases remain an area of active investigation.

Antimicrobial Activity

Studies have highlighted the antimicrobial properties of related triazole compounds. For instance, triazole derivatives have shown effectiveness against various bacterial strains and fungi. The compound may exhibit similar properties, potentially making it useful in treating infections caused by resistant microorganisms.

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition at 1 mM | |

| Escherichia coli | Active against certain strains | |

| Candida albicans | Potential antifungal activity |

Case Studies

Recent studies have focused on the synthesis and evaluation of triazole derivatives for their antibacterial activity. In a comparative study, various triazole compounds were tested against Staphylococcus aureus and Escherichia coli, revealing that modifications in the chemical structure significantly influence antimicrobial efficacy.

Synthesis and Evaluation

The synthesis of this compound involves several steps typical for creating complex triazole derivatives. The evaluation of its biological activity often employs methods such as agar disc diffusion and minimum inhibitory concentration (MIC) assays.

Pharmacological Studies

Pharmacological studies have demonstrated that triazole derivatives can inhibit key enzymes involved in cancer progression. The compound's potential as a therapeutic agent in oncology is under exploration due to its ability to target specific kinases implicated in tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Azetidine vs. Larger Rings

- The target compound’s azetidine ring (4-membered) is less common in pharmaceuticals compared to pyrrolidine (5-membered) or piperidine (6-membered) rings.

- Example: 1-(Pyrrolidin-1-yl)-2-[4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]ethanone () replaces azetidine with pyrrolidine, improving synthetic yield (88%) but possibly reducing target selectivity .

Triazole Substitution Patterns

- The 4-cyclopropyl group on the triazole in the target compound may enhance metabolic stability compared to analogs with aryl or alkyl substituents (e.g., 2-[4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone, ). Cyclopropyl groups are known to resist oxidative degradation .

Functional Group Modifications

Chlorophenyl vs. Other Aromatic Groups

- The 2-chlorophenyl group in the target compound is a common pharmacophore in antifungals (e.g., epoxiconazole, ). Comparatively, 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () uses difluorophenyl and sulfonyl groups, which may improve solubility but increase molecular weight (MW = ~450 vs. 348.8 for the target) .

Ethanone vs. Propanone Backbone

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.